molecular formula C17H13FN4O B14999014 2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B14999014
M. Wt: 308.31 g/mol
InChI Key: RBKGTXYHAAYQKU-UHFFFAOYSA-N
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Description

2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. This intermediate is further reacted with 2-aminopyridine under acidic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for the development of selective inhibitors with potential therapeutic applications .

Properties

Molecular Formula

C17H13FN4O

Molecular Weight

308.31 g/mol

IUPAC Name

4-ethyl-5-(4-fluorophenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C17H13FN4O/c1-2-13-15(10-3-5-11(18)6-4-10)16-20-9-12-14(22(16)21-13)7-8-19-17(12)23/h3-9H,2H2,1H3,(H,19,23)

InChI Key

RBKGTXYHAAYQKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)NC=C3

Origin of Product

United States

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